Pheniramine maleate

Descripción general

Descripción

Pheniramine maleate is a first-generation antihistamine belonging to the alkylamine class. It is commonly used to treat allergic conditions such as hay fever, urticaria, and allergic conjunctivitis. This compound is known for its anticholinergic properties and relatively strong sedative effects .

Aplicaciones Científicas De Investigación

Pheniramine maleate has a wide range of scientific research applications:

Mecanismo De Acción

Pheniramine maleate acts as an inverse agonist at histamine H1 receptors. By competing with histamine for these receptors, it reduces the activity of histamine, leading to decreased itching, vasodilation, and capillary leakage. This results in reduced redness and edema, providing relief from allergic symptoms .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Pheniramine maleate plays a significant role in biochemical reactions by acting as an antagonist to histamine H1 receptors. This interaction reduces the activity of histamine, leading to decreased itching, vasodilation, and capillary leakage . This compound also interacts with muscarinic cholinergic receptors, contributing to its anticholinergic effects . The compound’s local anesthetic properties are attributed to its ability to stabilize neuronal membranes .

Cellular Effects

This compound influences various cellular processes by blocking histamine H1 receptors on the surface of cells. This action inhibits the histamine-induced wheal and flare response, reducing redness and edema . Additionally, this compound affects cell signaling pathways by modulating the activity of G-protein coupled receptors, leading to changes in intracellular calcium levels and cyclic AMP production . These effects can alter gene expression and cellular metabolism, ultimately impacting cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its competitive binding to histamine H1 receptors, where it acts as an inverse agonist . This binding reduces the receptor’s activity, leading to decreased histamine-mediated responses. This compound also exhibits anticholinergic effects by antagonizing muscarinic receptors, which can inhibit smooth muscle contraction and glandular secretion . Furthermore, the compound’s local anesthetic properties are due to its ability to block sodium channels, preventing the initiation and propagation of action potentials in neurons .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is metabolized primarily in the liver through hydroxylation, demethylation, and glucuronidation . Its elimination half-life ranges from 8 to 19 hours, depending on the route of administration . Long-term studies have shown that this compound can maintain its efficacy in reducing allergic symptoms, although tolerance may develop with prolonged use .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, the compound effectively reduces allergic reactions and inflammation . At higher doses, this compound can cause sedation, tachycardia, and, in severe cases, seizures . Studies have also shown that chronic administration of high doses can lead to adverse effects on the central nervous system and cardiovascular system .

Metabolic Pathways

This compound is metabolized in the liver through several pathways, including N-dealkylation to N-didesmethylpheniramine and N-desmethylpheniramine . These metabolites are further processed through hydroxylation and glucuronidation before being excreted via the kidneys . The compound’s metabolism can affect its pharmacokinetics and overall efficacy in treating allergic conditions .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound can cross the blood-brain barrier, contributing to its sedative effects . It is also distributed to various tissues, including the liver, kidneys, and lungs, where it exerts its pharmacological actions . The renal excretion of this compound involves both the parent drug and its metabolites .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with histamine H1 receptors and muscarinic receptors . The compound’s ability to bind to these receptors is crucial for its antihistaminic and anticholinergic effects . Additionally, this compound’s local anesthetic properties are due to its interaction with sodium channels on neuronal membranes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Pheniramine maleate can be synthesized through a multi-step process. One common method involves the reaction of 2-benzylpyridine with dimethylamino bromoethane hydrobromate in the presence of potassium carbonate. The reaction is carried out at 80°C for several hours, followed by extraction and purification steps to obtain pheniramine .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The final product is typically obtained through crystallization and drying .

Análisis De Reacciones Químicas

Types of Reactions

Pheniramine maleate undergoes various chemical reactions, including:

Oxidation: Pheniramine can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Halogenation of pheniramine increases its potency.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Oxidized derivatives of pheniramine.

Reduction: Reduced forms of pheniramine.

Substitution: Halogenated derivatives such as chlorphenamine and brompheniramine.

Comparación Con Compuestos Similares

Pheniramine maleate is similar to other first-generation antihistamines such as:

- Chlorphenamine

- Brompheniramine

- Dexchlorpheniramine

- Dexbrompheniramine

- Zimelidine

Uniqueness

This compound is unique due to its relatively strong sedative effects and its use in combination with other medications for enhanced therapeutic effects. Halogenation of pheniramine increases its potency significantly, making it a valuable compound in both clinical and research settings .

Propiedades

| { "Design of the Synthesis Pathway": "Pheniramine maleate can be synthesized using a simple one-pot reaction. The starting material pheniramine is reacted with maleic acid to form the maleate salt of pheniramine.", "Starting Materials": [ "Pheniramine", "Maleic acid", "Methanol", "Sodium hydroxide" ], "Reaction": [ "Pheniramine is dissolved in methanol.", "Maleic acid is added to the solution.", "Sodium hydroxide is added to the solution to adjust the pH to around 7.", "The reaction mixture is stirred at room temperature for several hours.", "The resulting solid is collected by filtration and washed with methanol.", "The solid is dried to yield the maleate salt of pheniramine." ] } | |

Número CAS |

132-20-7 |

Fórmula molecular |

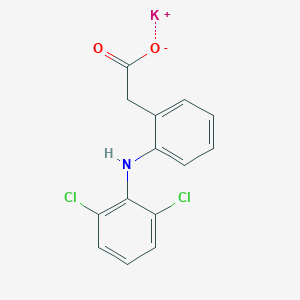

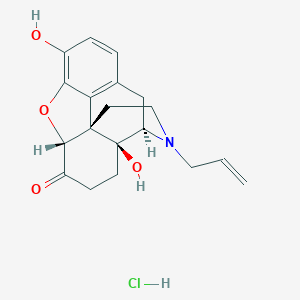

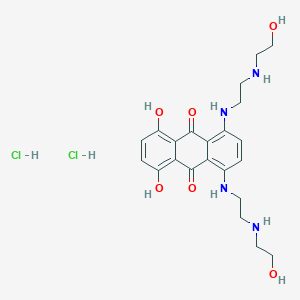

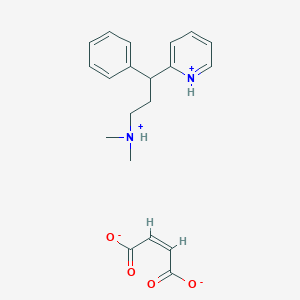

C16H20N2.C4H4O4 C20H24N2O4 |

Peso molecular |

356.4 g/mol |

Nombre IUPAC |

(E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine |

InChI |

InChI=1S/C16H20N2.C4H4O4/c1-18(2)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16;5-3(6)1-2-4(7)8/h3-10,12,15H,11,13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

Clave InChI |

SSOXZAQUVINQSA-WLHGVMLRSA-N |

SMILES isomérico |

CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O |

SMILES |

C[NH+](C)CCC(C1=CC=CC=C1)C2=CC=CC=[NH+]2.C(=CC(=O)[O-])C(=O)[O-] |

SMILES canónico |

CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |

Apariencia |

Solid powder |

melting_point |

219 to 226 °F (NTP, 1992) |

Otros números CAS |

132-20-7 |

Descripción física |

Pheniramine maleate is a white powder with a faint amine-like odor. Melting point 107 °C. pH (1% solution) 4.5-5.5. Used medicinally as an antihistamine. |

Pictogramas |

Irritant |

Pureza |

> 98% |

Números CAS relacionados |

86-21-5 (Parent) |

Solubilidad |

Soluble (>=10 mg/ml at 75 °F) (NTP, 1992) |

Sinónimos |

Avil Bimaleate, Pheniramine Daneral Histapyridamine Maleate, Pheniramine Pheniramine Pheniramine Bimaleate Pheniramine Maleate Propheniramine Prophenpyridamine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.